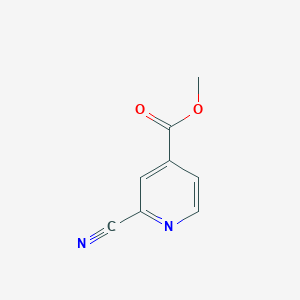

Methyl 2-cyanoisonicotinate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-cyanopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVHMLCJEKDDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478210 | |

| Record name | Methyl 2-cyanoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94413-64-6 | |

| Record name | Methyl 2-cyanoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-cyanopyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Contemporary Organic Synthesis Research

Methyl 2-cyanoisonicotinate serves as a crucial starting material in numerous organic syntheses, valued for the reactivity of its functional groups. The cyano and methyl ester groups can be selectively transformed into a variety of other functionalities, allowing for the construction of intricate molecular architectures.

Furthermore, this compound is utilized in the preparation of other biologically active compounds. For instance, it is a precursor in the synthesis of tetra-substituted imidazolines, which act as potent and selective neuropeptide Y (NPY) Y5 receptor antagonists. fishersci.comfishersci.ie This highlights the compound's importance in medicinal chemistry for developing novel therapeutic agents.

Positioning in Heterocyclic Chemistry and Pyridine Derivatives Research

As a pyridine (B92270) derivative, methyl 2-cyanoisonicotinate is a cornerstone in heterocyclic chemistry. chemicalbook.in Pyridine and its derivatives are fundamental components in many important compounds due to their presence in natural products and pharmaceuticals. researchgate.net The pyridine ring system is a popular N-heteroaromatic incorporated into a wide range of biologically active compounds.

The reactivity of this compound is a subject of significant interest. The electron-withdrawing nature of the cyano group at the 2-position influences the electronic properties of the pyridine ring, activating other positions for substitution reactions. This characteristic is exploited in the synthesis of various substituted pyridines. For example, it can be a starting material for producing 2-cyanoisonicotinic acid through hydrolysis. google.com This acid can then be further modified, for instance, by condensation with tert-butoxycarbonylhydrazine to create more complex molecules. google.com

The compound's structure also allows for various chemical transformations. The cyano group can be reduced to an amine, while the ester can be hydrolyzed or converted to other functional groups, providing multiple pathways for derivatization.

Role As a Versatile Intermediate in Advanced Chemical Syntheses

Batch Synthesis Optimization and Process Development

Batch synthesis remains a fundamental approach for the production of this compound. The process typically involves a multi-step sequence starting from a pyridine (B92270) derivative. Optimization of each step is crucial for maximizing yield and purity while ensuring a safe and reproducible process. The common synthetic route involves the N-oxidation of a pyridine precursor, followed by the introduction of the cyano group, and esterification. semanticscholar.org

N-Oxide Precursor Formation and Reaction Pathways

The initial step in many syntheses of this compound is the formation of a pyridine N-oxide intermediate. This is typically achieved through the oxidation of the nitrogen atom in the pyridine ring of a precursor like methyl isonicotinate (B8489971). semanticscholar.org The N-oxide group activates the pyridine ring, facilitating subsequent nucleophilic substitution reactions, particularly at the C2 and C4 positions. semanticscholar.orgumich.edu

Several oxidizing agents have been employed for this transformation. A common laboratory-scale method utilizes meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane. semanticscholar.org While effective, the use of peroxyacids like m-CPBA can present safety concerns on a larger scale due to their potential for shock sensitivity and explosive decomposition. bme.hu

Alternative, more industrially viable oxidizing systems include hydrogen peroxide (H₂O₂) in acetic acid or in the presence of catalysts. bme.hutamu.edu The H₂O₂/acetic acid system is considered more environmentally friendly, generating water as a byproduct. bme.hu Catalytic systems, such as those using methyltrioxorhenium (MTO) or manganese porphyrin complexes, can enhance the efficiency of the N-oxidation with H₂O₂. umich.edu Another approach involves the use of peroxymonocarbonate ions (HCO₄⁻), generated in situ, to induce pyridine N-oxidation. acs.org The choice of oxidizing agent and reaction conditions is critical and often involves a trade-off between reactivity, cost, and safety. Process optimization studies focus on parameters such as temperature, reaction time, and the molar ratio of reactants to maximize the yield of the N-oxide precursor while minimizing byproduct formation and managing exothermic reactions. tamu.edugoogle.com

Table 1: Comparison of Oxidizing Agents for Pyridine N-Oxide Formation

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Key Features |

| m-CPBA | Dichloromethane (CH₂Cl₂) | 25 | High efficiency on a lab scale; potential safety issues for scale-up. semanticscholar.orgbme.hu |

| H₂O₂ / Acetic Acid | Acetic Acid | 70-130 | Greener alternative; peracetic acid can be explosive at high temperatures. bme.hu |

| H₂O₂ / Catalyst | Various | Variable | Improved efficiency and selectivity; catalyst selection is key. umich.edutamu.edu |

Mechanistic Investigations of Cyano Group Introduction

The introduction of the cyano group at the C2 position of the pyridine ring is a pivotal step in the synthesis of this compound. This transformation is typically achieved by reacting the N-oxide precursor with a cyanide source in the presence of an activating agent. chem-soc.si

A widely used method involves the Reissert-Henze reaction or a related mechanism. thieme-connect.de In this process, the pyridine N-oxide is first activated by an electrophilic reagent, such as a phosphoryl chloride, a sulfonyl chloride, or, more commonly in modern syntheses, an acylating agent like dimethylcarbamoyl chloride or trimethylsilyl (B98337) cyanide (TMSCN) with triethylamine (B128534) (Et₃N). semanticscholar.orgchem-soc.si

The mechanism proceeds as follows:

Activation: The oxygen atom of the N-oxide attacks the activating agent (e.g., the silicon in TMSCN or the carbonyl carbon of an acyl chloride), forming a reactive O-substituted pyridinium (B92312) intermediate. This activation makes the pyridine ring highly susceptible to nucleophilic attack. semanticscholar.orgnih.gov

Nucleophilic Attack: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the activated pyridinium ring, predominantly at the C2 position. This addition results in a dihydropyridine (B1217469) intermediate, often referred to as a Reissert-type compound. wikipedia.orgjst.go.jp

Rearomatization: The final step involves the elimination of the activating group's leaving group and a proton, leading to the rearomatization of the pyridine ring and the formation of the 2-cyanopyridine (B140075) product. semanticscholar.org

The regioselectivity of the cyanation (C2 vs. C6) can be influenced by steric and electronic factors of substituents on the pyridine ring. researchgate.net For methyl isonicotinate N-oxide, the cyanation occurs selectively at the C2 position. semanticscholar.org Research has explored various cyanide sources, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂), with the choice often depending on solubility, reactivity, and safety considerations. chem-soc.si While TMSCN is effective, its cost can be a drawback for large-scale production, prompting research into cheaper alternatives like KCN with suitable activating agents. chem-soc.si

Esterification Strategies for Isonicotinates

The ester group in this compound can be introduced at different stages of the synthesis. A common strategy is to start with an already esterified precursor, such as methyl isonicotinate, which is then subjected to N-oxidation and cyanation. semanticscholar.org This approach avoids the need to esterify a potentially more complex or sensitive molecule later in the synthesis.

However, if the synthesis starts with isonicotinic acid or 2-cyanoisonicotinic acid, an esterification step is necessary. The classical Fischer-Speier esterification is a widely used method. tcichemicals.com This reaction involves heating the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). researchgate.net The reaction is an equilibrium process, and excess alcohol is used to drive it towards the ester product. tcichemicals.com

Alternative esterification methods include the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid into a more reactive acyl chloride, which then readily reacts with methanol (B129727) to form the ester. researchgate.net This method is often faster and not reversible but generates corrosive HCl as a byproduct. For sterically hindered carboxylic acids, more specialized reagents might be employed to facilitate the reaction. psu.eduresearchgate.net

Table 2: Common Esterification Methods for Isonicotinic Acid Derivatives

| Method | Reagents | Conditions | Advantages/Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ (catalyst) | Reflux | Reversible, requires excess alcohol; uses common reagents. researchgate.net |

| Acyl Chloride | SOCl₂, then Methanol | 0 °C to 50 °C | Irreversible, high yield; generates HCl. researchgate.net |

| Other Activating Agents | DCC, CDI, etc. | Mild | Useful for sensitive substrates; may produce hard-to-remove byproducts. |

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. springerprofessional.desci-hub.secam.ac.uk

Microfluidic Reactor Applications for Reaction Efficiency

The synthesis of this compound has been successfully adapted to a continuous flow process using microfluidic reactors. semanticscholar.org Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purities. bme.hu

For the N-oxidation step, a microreactor setup allows for the safe use of potentially hazardous reagents at elevated temperatures, which can significantly accelerate reaction rates. For instance, the N-oxidation of methyl isonicotinate with m-CPBA can be performed at 95 °C in a flow reactor, a temperature that might be risky in a large-scale batch setup. semanticscholar.org Similarly, reactions using H₂O₂ can be conducted at higher temperatures in a microreactor with better control over the exothermic process, improving conversion compared to batch conditions. bme.hu

The precise mixing and rapid heat dissipation in microfluidic reactors are particularly beneficial for fast and exothermic reactions like cyanation, minimizing the formation of byproducts and ensuring consistent product quality. semanticscholar.org

Sequential Flow Processes for Integrated Multistep Synthesis

One of the most significant advantages of flow chemistry is the ability to "telescope" or integrate multiple synthetic steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. researchgate.netbeilstein-journals.org This approach has been effectively demonstrated for the synthesis of this compound. semanticscholar.org

A reported integrated, two-step flow synthesis involves:

First Flow Reactor (N-Oxidation): A solution of methyl isonicotinate and m-CPBA in acetonitrile (B52724) are pumped through a T-mixer into a 10 mL flow reactor heated to 95 °C. The residence time is controlled by the flow rate (e.g., 1.0 mL/min). semanticscholar.org

Second Flow Reactor (Cyanation): The output stream from the first reactor, containing the methyl isonicotinate N-oxide intermediate, is directly mixed with a second stream containing TMSCN and triethylamine via another T-mixer. This combined stream is then passed through a second, smaller (5 mL) flow reactor at a higher temperature (150 °C) to facilitate the cyanation reaction. semanticscholar.org

This sequential process avoids the isolation of the N-oxide intermediate and allows for the continuous production of the final product, this compound. semanticscholar.org Such integrated flow systems significantly reduce processing time, solvent waste, and manual handling, making them highly attractive for industrial-scale manufacturing. acs.org

Table 3: Example of a Sequential Flow Process for this compound

| Step | Reagents | Reactor Volume | Temperature (°C) | Flow Rate (mL/min) |

| N-Oxidation | Methyl isonicotinate (1M), mCPBA (1M) in MeCN | 10 mL | 95 | 1.0 |

| Cyanation | N-Oxide stream, TMSCN/Et₃N (1M) in MeCN | 5 mL | 150 | 0.2 |

This table is based on data from a reported microfluidic synthesis. semanticscholar.org

Real-Time Reaction Monitoring in Flow Chemistry

The integration of real-time analysis is a significant advantage in flow chemistry, allowing for rapid optimization and a deeper understanding of reaction dynamics. labcluster.com For the synthesis of compounds like this compound, in-line monitoring techniques such as mid-infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are particularly valuable. labcluster.combeilstein-journals.org These non-destructive methods provide immediate feedback on the effects of changing process parameters, including flow rate, temperature, and stoichiometry. labcluster.com

In a typical flow synthesis setup, reactants are pumped through a reactor, and the product stream is analyzed continuously. europa.eu For instance, in the synthesis of this compound, a solution of methyl 4-carboxypyridine N-oxide can be flowed into a heated reactor and mixed with a cyanating agent like trimethylsilyl cyanide (TMSCN). nih.gov An in-line IR or NMR probe placed after the reactor can monitor the concentration of the starting material, intermediates, and the final product in real time. labcluster.combeilstein-journals.org This allows chemists to observe the formation of the product and confirm the consumption of reactants. labcluster.com By tracking specific spectroscopic bands, the system can even be automated to adjust reagent flow rates to maintain optimal stoichiometric control. labcluster.com This approach facilitates faster, safer, and more efficient development of scalable synthetic procedures. europa.eu

| Monitoring Technique | Application in Flow Synthesis | Benefits |

| Mid-infrared (IR) Spectroscopy | In-line/On-line monitoring of reactant, intermediate, and product concentrations. labcluster.com | Non-destructive, real-time feedback, enables rapid process optimization. labcluster.com |

| Nuclear Magnetic Resonance (NMR) | In-line/On-line analysis of reaction mixtures for structural confirmation and kinetic studies. beilstein-journals.org | Provides detailed structural information, useful for identifying byproducts and studying reaction mechanisms. beilstein-journals.org |

Radiochemical Synthesis Approaches for Labeled Analogs

The synthesis of radiolabeled analogs of this compound is crucial for their use in imaging techniques like Positron Emission Tomography (PET). Carbon-11 (¹¹C) is a commonly used positron-emitting radionuclide for this purpose. nih.gov

A key strategy for introducing a carbon-11 labeled cyano group into the pyridine ring is through a Reissert-Kaufmann type reaction. nih.govresearchgate.net This method has been successfully employed to synthesize methyl 2-[¹¹C]-cyano-isonicotinate. nih.govresearchgate.net The process involves reacting a precursor, such as 1-methoxy-4-methoxycarbonyl pyridinium methyl sulfate, with no-carrier-added [¹¹C]hydrogen cyanide ([¹¹C]HCN). researchgate.net The [¹¹C]HCN is typically produced in a cyclotron and converted from [¹¹C]CO₂. nih.govnih.gov This specific reaction introduces the ¹¹C-labeled cyano group at the 2-position of the pyridine ring, yielding the desired radiolabeled product. researchgate.net

To enhance the efficiency and simplicity of the radiolabeling process, solid-phase support methodologies have been implemented. nih.govresearchgate.net In the synthesis of methyl 2-[¹¹C]cyano-isonicotinate, the Reissert-Kaufmann type reaction can be performed on a silica (B1680970) gel support. researchgate.net This solid-state support method is particularly advantageous for reactions involving base-sensitive substrates with [¹¹C]HCN. researchgate.net The use of a solid support can simplify the purification procedure and facilitate automation, which is highly desirable in the routine production of PET radiotracers. nih.gov Following the successful synthesis of the labeled methyl ester on the solid support, it can be further reacted to produce other radiotracers, such as 2-[¹¹C]cyano-isonicotinic acid hydrazide. nih.govresearchgate.net

The efficiency of radiosynthesis is evaluated by the radiochemical yield (RCY), radiochemical purity, and the total synthesis time. For the synthesis of methyl 2-[¹¹C]-cyano-isonicotinate via the solid-support Reissert-Kaufmann type reaction, a decay-corrected radiochemical yield of 32.4 ± 12% (end of bombardment, EOB) has been reported. nih.govresearchgate.net The subsequent conversion of this intermediate to 2-[¹¹C]cyano-isonicotinic acid hydrazide resulted in a final radiochemical yield of 10% (EOB), with a total synthesis time of approximately 35 minutes. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is a standard method for assessing the radiochemical purity of the final product, ensuring it meets the stringent requirements for use as a radiotracer. nih.govosti.gov

| Radiosynthesis Parameter | Methyl 2-[¹¹C]cyano-isonicotinate | 2-[¹¹C]cyano-isonicotinic acid hydrazide |

| Synthesis Method | Reissert-Kaufmann type reaction on solid support. researchgate.net | Hydrazinolysis of the methyl ester. researchgate.net |

| Radiochemical Yield (RCY, EOB) | 32.4 ± 12%. researchgate.net | 10%. researchgate.net |

| Total Synthesis Time | Not specified for this intermediate alone | ~35 minutes. researchgate.net |

| Precursor | 1-methoxy-4-methoxycarbonyl pyridinium methyl sulfate, [¹¹C]HCN. researchgate.net | Methyl 2-[¹¹C]cyano-isonicotinate. researchgate.net |

Electrophilic and Nucleophilic Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is electron-deficient due to the electron-withdrawing nature of the nitrogen atom and the cyano and methyl ester substituents. This electronic characteristic significantly influences its reactivity towards both electrophiles and nucleophiles.

The presence of the electron-withdrawing cyano group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack compared to unsubstituted pyridine. This heightened electrophilicity is a key factor in its utility as a precursor for various heterocyclic systems. Conversely, the electron-deficient nature of the ring deactivates it towards electrophilic substitution reactions. allen.in Such reactions, if they occur, would require harsh conditions and would likely be directed to specific positions based on the combined directing effects of the substituents.

Nucleophilic substitution reactions on the pyridine ring are a significant aspect of its chemistry. The positions ortho and para to the ring nitrogen are particularly activated for nucleophilic attack. The outcome of these reactions is often dependent on the nature of the nucleophile and the reaction conditions.

Transformations Involving the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, serving as a gateway to other important functionalities. nih.gov

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. This transformation is a common strategy for introducing a carboxylic acid or amide group into a molecule. nih.gov

Reduction: The cyano group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. This provides a method for introducing an aminomethyl group. nih.gov

Addition of Nucleophiles: The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. For instance, organometallic reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Cyclization Reactions: The cyano group can participate in cyclization reactions, where it acts as an electrophile. For example, it can react with an adjacent nucleophilic group within the same molecule to form a new ring system. scispace.com

A summary of key transformations involving the cyano group is presented in the table below.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid or Amide |

| Reduction | H₂/Catalyst, LiAlH₄ | Primary Amine |

| Addition | Grignard Reagents (RMgX) | Ketone (after hydrolysis) |

| Cyclization | Intramolecular Nucleophile | Heterocyclic Ring |

Ester Functional Group Reactivity and Derivatization

The methyl ester group (-COOCH₃) in this compound is a key site for derivatization, allowing for the synthesis of a wide range of related compounds. libretexts.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. evitachem.comchemguide.co.uk Basic hydrolysis, often termed saponification, is an irreversible process that yields the carboxylate salt, which can then be acidified to produce the carboxylic acid. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible reaction. chemguide.co.ukyoutube.com

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This process is known as transesterification.

Aminolysis/Amidation: Reaction of the ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of an amide. This reaction is a common method for synthesizing amides from esters.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for ester reduction. libretexts.org The use of diisobutylaluminum hydride (DIBALH) can allow for the partial reduction of the ester to an aldehyde. libretexts.org

Condensation Reactions: The α-carbon to the ester group can be deprotonated by a strong base to form an enolate, which can then participate in condensation reactions such as the Claisen condensation or the Dieckmann condensation (for intramolecular reactions). youtube.com For instance, this compound can undergo condensation with tert-butyl acetate (B1210297) in the presence of lithium diisopropylamide (LDA).

A summary of the reactivity of the ester functional group is provided in the table below.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid/Carboxylate |

| Transesterification | R'OH, H⁺ or OR'⁻ | Ester (R-COOR') |

| Aminolysis | R'NH₂ or R'₂NH | Amide |

| Reduction (to alcohol) | LiAlH₄ | Primary Alcohol |

| Reduction (to aldehyde) | DIBALH | Aldehyde |

| Condensation | Strong Base (e.g., LDA) | β-Keto Ester |

Investigation of Reaction Mechanisms (e.g., Condensation Reactions, Hydrolysis)

The reactions of this compound are governed by well-established organic reaction mechanisms.

Condensation Reactions: The mechanism of condensation reactions, such as the Claisen condensation, involves the formation of an enolate ion by the action of a strong base on the α-carbon of the ester. youtube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another ester molecule. The subsequent loss of an alkoxide group leads to the formation of a β-keto ester. youtube.com The reaction is typically driven to completion by the deprotonation of the newly formed β-keto ester, which is more acidic than the starting ester. youtube.com

Hydrolysis: The hydrolysis of the ester group can proceed through different mechanisms depending on the conditions (acidic or basic). stackexchange.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of methanol to yield the carboxylic acid. youtube.com This process is reversible. chemguide.co.ukyoutube.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion, the reaction proceeds via nucleophilic acyl substitution. stackexchange.com The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion as a leaving group to form the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. stackexchange.com This reaction is essentially irreversible. chemguide.co.uk

The hydrolysis of the cyano group also follows specific mechanistic pathways. Under acidic conditions, the nitrogen atom is protonated, making the carbon atom more electrophilic for attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid. In basic conditions, hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation and tautomerization steps lead to the amide and eventually the carboxylate.

Derivatization Strategies and Applications in Complex Molecular Synthesis

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The strategic importance of methyl 2-cyanoisonicotinate is most evident in its application as a precursor for synthesizing compounds with potential therapeutic value. Its reactive sites are amenable to a range of chemical reactions, enabling the construction of intricate molecular architectures that are often the basis for new drug candidates.

Precursor for Neuropeptide Y (NPY) Y5 Receptor Antagonists

This compound is a key starting material in the synthesis of tetrasubstituted imidazolines, which have been identified as potent and selective antagonists for the Neuropeptide Y (NPY) Y5 receptor. alfachemch.comcenmed.comimpurity.com The NPY system, including its various receptor subtypes, is implicated in a range of physiological processes. ispub.com Antagonists of the Y5 receptor are of particular interest for their potential therapeutic applications. ispub.com The synthesis of these antagonists often involves leveraging the chemical reactivity of this compound to build the complex imidazoline (B1206853) scaffold. alfachemch.comimpurity.com

Intermediate in the Preparation of mGlu2/3 Receptor Negative Allosteric Modulators (NAMs)

This compound plays a pivotal role as an intermediate in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3). nih.gov These receptors are involved in modulating glutamatergic neurotransmission in the central nervous system. nih.gov The synthesis of mGlu2/3 NAMs often involves a multi-step process where this compound is a key component. nih.gov For instance, it is used in the preparation of tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate, a crucial intermediate for the target benzodiazepinone derivatives. nih.gov The synthesis can be performed using both traditional batch methods and more modern microfluidic flow processes. nih.gov

| Intermediate | Precursor | Application | Synthesis Method |

| tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate | This compound | mGlu2/3 Receptor NAMs | Batch and Flow Synthesis nih.gov |

Role in Benzodiazepinone Derivative Synthesis

This compound is instrumental in the creation of various benzodiazepinone derivatives. nih.gov Benzodiazepines and their related structures are a well-known class of compounds with a wide array of pharmacological properties. mdpi.comnih.govmdpi.comresearchgate.net In this context, this compound is used to construct the key intermediate, tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate, which is then utilized to build the benzodiazepinone core structure. nih.gov This highlights the compound's utility in generating complex heterocyclic systems that are central to many medicinal chemistry programs.

Pathways to 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile

This compound is a reported precursor in the synthesis of 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile. patsnap.comnewdrugapprovals.orggoogle.com This complex molecule, also known as topiroxostat, is a xanthine (B1682287) oxidase inhibitor. newdrugapprovals.orggoogle.com The synthesis involves a multi-step sequence where this compound is a key starting material. patsnap.com The process highlights the importance of this compound in constructing highly functionalized triazole-pyridine systems. patsnap.comnewdrugapprovals.orggoogle.com

Generation of Diverse Heterocyclic Scaffolds

Beyond its role in synthesizing specific pharmaceutical targets, this compound is a versatile reagent for generating a variety of heterocyclic scaffolds, which are foundational structures in drug discovery and materials science.

Conversion to 2-Cyanoisonicotinic Acid and its Hydrazide Derivatives

This compound can be readily converted to other valuable synthetic intermediates. One common transformation is its hydrolysis to 2-cyanoisonicotinic acid. google.com This is typically achieved through alkali hydrolysis, for example, using sodium carbonate. google.com The resulting carboxylic acid can then be further derivatized.

A significant application of 2-cyanoisonicotinic acid is its use in the synthesis of 2-cyanoisonicotinic acid hydrazide. google.comnih.gov This transformation involves a condensation reaction with a hydrazine (B178648) source, such as tertiary butyl carbonyl hydrazine, often in the presence of a condensing agent. google.com The resulting hydrazide is a versatile building block for constructing further heterocyclic systems, including those with potential applications in positron emission tomography (PET) imaging. nih.gov

| Starting Material | Reagents | Product |

| This compound | Sodium Carbonate, Water, Tetrahydrofuran, Isopropanol | 2-Cyanoisonicotinic Acid google.com |

| 2-Cyanoisonicotinic Acid | Tertiary Butoxy Carbonyl Hydrazine, Condensing Agent | 2-Cyanoisonicotinic Acid Hydrazide derivative google.com |

Synthesis of Novel Pyridine (B92270) Derivatives and Analogs

The strategic positioning of the cyano and methyl ester groups on the pyridine ring of this compound enables chemists to construct a wide array of substituted pyridine analogs. These functional groups can be selectively modified or can participate in cyclization reactions to yield more complex structures.

One key application is the synthesis of di(tri)fluoromethylated pyridine-2(1H)-thiones. These compounds are created through a Claisen condensation followed by a Thorpe-Guareschi reaction involving cyanothioacetamide. acs.org This method provides a direct route to highly functionalized pyridines, which are valuable intermediates for further derivatization. acs.org

The reactivity of the cyano group is central to many derivatization strategies. For instance, it is a key component in the synthesis of various biologically active molecules. africanjournalofbiomedicalresearch.com The compound is an important raw material for producing Topiroxostat, a drug used for treating hyperuricemia in patients with gout. xinchem.com Additionally, it serves as a precursor for synthesizing 2-cyanoisonicotinohydrazide (B6343161) through reaction with hydrazine hydrate (B1144303), a compound essential for medicinal chemistry applications. mdpi.com

Furthermore, synthetic methodologies allow for the remodeling of other heterocyclic skeletons, such as 3-formyl (aza)indoles, to produce 2-alkyl/aryl 3-ester 5-aminoaryl pyridines. This ring cleavage and reconstruction strategy highlights the versatility of pyridine synthesis, providing access to multi-functionalized scaffolds that are important in drug discovery. nih.gov The development of one-pot syntheses for 2-amino-3-cyanopyridine (B104079) derivatives further streamlines the creation of these valuable compounds from simple starting materials like aldehydes, malononitrile, and ketones. mdpi.com

The following table summarizes key derivatization reactions starting from or related to this compound for the synthesis of novel pyridine derivatives.

| Starting Material Class | Reagents | Product Class | Significance | Reference(s) |

| α-methyl(methylene)ketones | Di(tri)fluoroacetate, Cyanothioacetamide | 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones | Access to fluorinated pyridine scaffolds | acs.org |

| This compound | Hydrazine Hydrate | 2-cyanoisonicotinohydrazide | Intermediate for medicinal chemistry | mdpi.com |

| Aromatic aldehydes, malononitrile, ketones | Ammonium acetate (B1210297), Na₂CaP₂O₇ (catalyst) | 2-Amino-3-cyanopyridine derivatives | Efficient, green synthesis of key pyridine intermediates | mdpi.com |

| 3-Formyl (aza)indoles, β-ketoesters | Ammonium acetate, TFA | 2-Alkyl/aryl 3-ester 5-aminoaryl pyridines | Ring remodeling for complex pyridine synthesis | nih.gov |

Exploration of Pyrrole and Other Fused-Ring Systems as Derived from Related Structures

The derivatization of this compound and related 2-cyanopyridine (B140075) structures is not limited to simple substitutions on the pyridine ring. These intermediates are instrumental in constructing more complex, fused heterocyclic systems, including those containing pyrrole, thieno[2,3-b]pyridine, and pyrido[2,3-d]pyrimidine (B1209978) cores. These fused systems are of significant interest in medicinal chemistry due to their rigid, planar structures that can effectively interact with biological targets. ias.ac.in

A prominent strategy involves the cyclization of functionalized pyridine precursors. For example, 2-amino-3-cyanopyridine derivatives, which can be synthesized in one pot, are key intermediates for creating fused pyrimidine (B1678525) rings. mdpi.com By reacting these aminocyanopyridines with formamide, chemists can achieve an intermolecular cyclization to produce pyrido[2,3-d]pyrimidines, a class of compounds with demonstrated biological activities. mdpi.com

Another important application is the synthesis of thieno[2,3-b]pyridines. The 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones, derived from reactions involving cyanothioacetamide, can undergo subsequent domino reactions to yield various substituted thieno[2,3-b]pyridines. acs.org These domino reactions can be extended to create even more complex polyannulated systems, where the thienopyridine core is fused with additional rings like pyrimidine or diazepine. acs.org

The synthesis of pyrrole-containing fused systems can also be achieved. For instance, 7-substituted-2,3-dihydropyrido[3,4-d]pyridazine-1,4-diones can be prepared in a multi-step sequence starting from methyl ketones. This process involves the formation of a polysubstituted pyridine-4,5-dicarboxylate intermediate, which is then cyclized with hydrazine hydrate to form the fused pyridazine (B1198779) ring system. researchgate.net While not starting directly from this compound, this demonstrates how pyridine dicarboxylates, which are structurally related, serve as platforms for building fused heterocycles. researchgate.net

The table below outlines methods for synthesizing fused-ring systems from cyanopyridine-related structures.

| Precursor Structure | Reaction/Reagents | Fused-Ring System | Significance | Reference(s) |

| 2-Amino-3-cyanopyridine derivatives | Formamide | Pyrido[2,3-d]pyrimidines | Access to biologically active nitrogen-rich fused systems | mdpi.com |

| 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones | Domino reactions | Thieno[2,3-b]pyridines | Construction of sulfur-containing fused heterocycles | acs.org |

| 2-Substituted-pyridine-4,5-dicarboxylates | Hydrazine Hydrate | Dihydropyrido[3,4-d]pyridazine-1,4-diones | Synthesis of fused pyridazine systems | researchgate.net |

Role in Medicinal Chemistry Lead Discovery and Optimization

This compound is a valuable tool in medicinal chemistry, serving as a key "screening compound" and a versatile scaffold for the generation of compound libraries aimed at lead discovery and optimization. chemshuttle.com The process of drug discovery involves identifying initial "hit" compounds, optimizing them into "lead" compounds with improved potency and better pharmacological profiles, and ultimately developing a clinical candidate. rsc.org The structural features of this compound make it an excellent starting point for this process.

The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. mdpi.comnih.gov The presence of the cyano and ester groups on this compound allows for systematic modification, which is the cornerstone of lead optimization. By creating a series of analogs with different substituents, medicinal chemists can perform Structure-Activity Relationship (SAR) studies. nih.govuc.pt SAR studies are critical for understanding how specific structural changes affect a compound's biological activity, helping to identify the key interactions between a ligand and its target protein. nih.govnih.govrsc.org

For example, in the development of inhibitors for a particular enzyme, the cyano group of a pyridine derivative might act as a key hydrogen bond acceptor in the protein's active site. The ester group can be converted into an amide, introducing a new hydrogen bond donor and providing a vector for adding diverse chemical groups to explore the surrounding binding pocket. This systematic exploration allows for the fine-tuning of a compound's properties to maximize potency and selectivity while minimizing toxicity. rsc.org

The utility of this scaffold is evident in its application for creating libraries of compounds targeting specific receptors. For instance, it has been used in the synthesis of tetrasubstituted imidazolines as potent and selective neuropeptide Y (NPY) Y5 receptor antagonists, which are of interest for treating obesity. It is also a key intermediate in the preparation of mGlu2/3 receptor negative allosteric modulators, which have potential applications in treating neurological disorders.

Advanced Spectroscopic Characterization Methodologies for Methyl 2 Cyanoisonicotinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of methyl 2-cyanoisonicotinate in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise connectivity of atoms and the stereochemical and regiochemical arrangement of the molecule can be established.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group are observed. The chemical shifts of the pyridine ring protons provide information about the electronic environment and substitution pattern. For instance, the hydrogen atoms on the pyridine ring of this compound are in different chemical environments and would therefore exhibit distinct peaks. chemguide.co.uk The integration of these peaks reveals the ratio of hydrogen atoms in each unique environment. chemguide.co.uk

High-resolution NMR spectra further resolve these signals into clusters of peaks (singlets, doublets, triplets, etc.) due to spin-spin coupling between neighboring protons. libretexts.org The splitting pattern, governed by the n+1 rule, reveals the number of hydrogen atoms on adjacent carbons. libretexts.org This information is crucial for confirming the regiochemistry, for example, the relative positions of the cyano and methyl ester groups on the pyridine ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex derivatives to establish proton-proton and proton-carbon correlations, respectively. These advanced methods provide unambiguous assignments of all proton and carbon signals, solidifying the stereochemical and regiochemical elucidation.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (Hz) |

| H-3 | 8.8 - 9.0 | d | 5.0 - 6.0 |

| H-5 | 7.8 - 8.0 | dd | 5.0 - 6.0, 1.5 - 2.0 |

| H-6 | 8.9 - 9.1 | d | 1.5 - 2.0 |

| OCH₃ | 3.9 - 4.1 | s | N/A |

Note: Predicted values are based on typical chemical shifts for similar pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Advanced Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of this compound and for providing a unique "molecular fingerprint" through fragmentation analysis. stolichem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. uu.se

In a typical mass spectrum of this compound, the molecular ion peak (M+) would be observed, corresponding to the mass of the intact molecule (C₈H₆N₂O₂), which is 162.15 g/mol . chemscene.comfishersci.com The high-energy electron bombardment used in techniques like Electron Ionization (EI) can cause the molecule to break apart into characteristic fragment ions. iitd.ac.in The analysis of these fragmentation patterns provides valuable structural information. For example, common fragmentation pathways for this compound might include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Techniques like tandem mass spectrometry (MS/MS) can further isolate a specific ion and induce further fragmentation, providing even more detailed structural insights. This is particularly useful for distinguishing between isomers of this compound derivatives. The resulting fragmentation spectrum is a unique characteristic of the molecule, serving as a molecular fingerprint for identification and confirmation. stolichem.com

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) | Possible Structure |

| [M]+ | 162 | C₈H₆N₂O₂ |

| [M - OCH₃]+ | 131 | C₇H₃N₂O |

| [M - COOCH₃]+ | 103 | C₆H₃N₂ |

| [Pyridine-CN]+ | 102 | C₆H₄N₂ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a powerful non-destructive method for identifying the functional groups present in this compound and studying its conformational properties. stolichem.com These techniques probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. spcmc.ac.inmpg.de

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will display distinct absorption bands corresponding to its key functional groups. The strong, sharp absorption band for the nitrile (C≡N) group typically appears in the range of 2220-2260 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the ester group will be observed as a strong absorption band around 1720-1740 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations from the aromatic ring and the methyl group will appear in the 2800-3100 cm⁻¹ region. spectroscopyonline.com The presence and position of these bands provide direct evidence for the key functional groups within the molecule.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. stolichem.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. mpg.de Therefore, functional groups that are weak in the IR spectrum may show strong signals in the Raman spectrum, and vice versa. For this compound, the C≡N stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum, providing further structural detail. Conformational studies can also be performed by analyzing changes in the vibrational spectra under different conditions, such as temperature or solvent changes.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 (strong, sharp) | Strong |

| Ester (C=O) | Stretching | 1720 - 1740 (strong) | Moderate |

| Methyl (C-H) | Stretching | 2850 - 2960 | Moderate |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Strong |

| Aromatic Ring | C=C & C=N Stretching | 1400 - 1600 | Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. cam.ac.uk The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms can be determined.

The resulting crystal structure provides a wealth of information, including:

Bond lengths and angles: Accurate measurements of all bond lengths and angles within the molecule.

Conformation: The preferred spatial arrangement of the molecule in the solid state.

Planarity: Confirmation of the planar nature of the pyridine ring.

Intermolecular interactions: Identification and characterization of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the packing of molecules in the crystal lattice. cam.ac.uk

For example, in the crystal structure of a derivative, diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, an intramolecular hydrogen bond was identified. ntu.ac.uk Similar analyses of this compound could reveal how the molecules arrange themselves and interact with each other in the solid state, which is crucial for understanding its physical properties like melting point and solubility.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 9.2 |

| c (Å) | 14.6 |

| β (°) | 101.6 |

| Volume (ų) | 1384 |

| Z | 4 |

Note: This data is hypothetical and based on a similar structure for illustrative purposes. ntu.ac.uk Actual crystallographic data would need to be determined experimentally.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of methyl 2-cyanoisonicotinate. Methods such as DFT with functionals like B3LYP are employed to compute various molecular properties that dictate the compound's reactivity. chimicatechnoacta.ru

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The E_HOMO is related to the molecule's ability to donate electrons, while the E_LUMO indicates its capacity to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. chimicatechnoacta.ru

Furthermore, the distribution of electron density can be analyzed through calculations of Mulliken atomic charges and the Molecular Electrostatic Potential (MEP). The MEP map visually identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the electron-withdrawing cyano and methoxycarbonyl groups significantly influence the electron distribution across the pyridine (B92270) ring, creating distinct reactive sites.

Note: The values in this table are illustrative, based on typical results for similar heterocyclic compounds, and serve to represent the output of quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. wikipedia.org For this compound, MD simulations can explore its conformational landscape, which is primarily defined by the rotation around the single bond connecting the ester group to the pyridine ring. libretexts.org This rotation gives rise to different conformers with varying energies due to steric and electronic effects. scribd.com

MD simulations, using force fields like GAFF (Generalized Amber Force Field), can map the potential energy surface associated with this rotation, identifying the most stable, low-energy conformations. nih.govmdpi.com These simulations also provide a dynamic picture of the intermolecular interactions that govern the compound's behavior in condensed phases. This compound can participate in several types of non-covalent interactions:

Dipole-Dipole Interactions : Resulting from the molecule's significant permanent dipole moment. harvard.edu

π-π Stacking : The aromatic pyridine ring can stack with other aromatic systems.

Hydrogen Bonding : The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. libretexts.org

π-hole Interactions : The electron-withdrawing cyano group can create an electropositive region (a π-hole) on the carbon atom, which can interact with nucleophiles. mdpi.com

Table 2: Potential Intermolecular Interactions and Conformational Data for this compound

| Interaction Type | Potential Interacting Groups | Conformational Feature |

|---|---|---|

| Dipole-Dipole | Pyridine N, Ester C=O, Cyano C≡N | Governs bulk liquid properties and crystal packing |

| Hydrogen Bond Acceptor | Pyridine N, Carbonyl O, Ether O | Interaction with protic solvents or other H-bond donors |

| π-π Stacking | Pyridine Ring | Can lead to aggregation and specific crystal structures |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is crucial for modeling chemical reaction pathways, providing detailed mechanistic insights that are often difficult to obtain experimentally. For this compound, which is used as an intermediate in syntheses like the Reissert-Kaufmann reaction, this analysis is particularly valuable. nih.gov

Reaction pathway modeling involves calculating the potential energy surface that connects reactants to products. preprints.org By identifying the minimum energy path, researchers can locate the transition state (TS)—the highest energy point along this path. The energy of the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate.

For instance, in the condensation reaction of this compound with another molecule, theoretical calculations can be used to compare different possible mechanisms. This involves optimizing the geometries of the reactants, products, and all intermediates and transition states. Such studies can validate proposed reaction pathways and explain observed product selectivity. researchgate.net

Table 3: Illustrative Parameters from a Modeled Reaction Pathway

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0 | Starting materials (e.g., this compound + Nucleophile) |

| Transition State 1 (TS1) | +25 | Energy barrier for the initial nucleophilic attack |

| Intermediate | -5 | A meta-stable species formed during the reaction |

| Transition State 2 (TS2) | +15 | Energy barrier for a subsequent step (e.g., proton transfer) |

Note: This table represents a hypothetical reaction pathway to illustrate the data obtained from transition state analysis.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of both the theoretical model and the experimental structure. epstem.net

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP. epstem.net The calculated isotropic shielding values are then converted into chemical shifts. Similarly, vibrational frequencies from an IR spectrum can be computed. These predicted frequencies are typically scaled by a correction factor to account for anharmonicity and other systematic errors in the calculations.

The accuracy of these predictions is assessed by correlating the calculated values with experimental data. A linear regression of experimental versus calculated data ideally yields a high coefficient of determination (R²), indicating a strong agreement and validating the computational approach. epstem.net This combined computational-experimental approach is a powerful tool for structural confirmation. nih.gov

Table 4: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

| Parameter | Experimental Value | Calculated Value | Correlation (R²) |

|---|---|---|---|

| ¹H NMR (ppm) | (Set of δ values) | (Set of δ values) | 0.995 |

| ¹³C NMR (ppm) | (Set of δ values) | (Set of δ values) | 0.998 |

| IR Frequencies (cm⁻¹) | C≡N stretch: ~2230 | C≡N stretch: ~2245 | N/A |

Note: This table illustrates the process of validating calculated spectroscopic parameters against experimental measurements. The R² values represent the quality of the correlation for the entire set of NMR signals.

Future Directions and Emerging Research Avenues

Greening the Synthesis: A Move Towards Sustainable Production

The principles of green chemistry are increasingly influencing the production of essential chemical intermediates, and Methyl 2-cyanoisonicotinate is no exception. wiley-vch.demsuniv.ac.invertecbiosolvents.com The drive to develop more environmentally benign and sustainable synthetic routes is a primary focus of current research. wiley-vch.demsuniv.ac.invertecbiosolvents.com This involves minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents. wiley-vch.deacs.orgbdu.ac.in

One promising approach involves the use of catalytic methods, which are inherently more atom-economical than stoichiometric reactions. acs.orgbdu.ac.in For instance, the development of robust and recyclable catalysts could significantly reduce the environmental footprint of the synthesis process. bdu.ac.in Researchers are also exploring the use of greener solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. orientjchem.org Furthermore, there is growing interest in processes that are suitable for industrial-scale production while being environmentally friendly. google.com The optimization of reaction conditions, such as temperature and the ratio of reactants, is another critical aspect of developing sustainable synthetic protocols. xinchem.com

A notable example of a greener approach is a reported synthesis that starts with methyl 2-methyl-4-pyridinecarboxylate. Through oxidation, amidation, and dehydration, the target compound is produced with a total yield of 53.0%. This method is highlighted for its simple operation and mild reaction conditions, making it suitable for large-scale production. xinchem.com

Unlocking New Chemical Transformations

The reactivity of this compound is a rich area of exploration, with scientists continuously seeking to expand its synthetic utility beyond its current applications. The presence of both a cyano and a methyl ester group on the pyridine (B92270) ring provides multiple sites for chemical modification, making it a versatile precursor for a wide range of complex molecules. fishersci.com

Current research is focused on developing novel transformations that can introduce new functional groups and build complex molecular architectures. This includes exploring its participation in various coupling reactions, cyclizations, and multicomponent reactions. For example, the cyano group can be transformed into other functionalities like amines or carboxylic acids, opening up new synthetic pathways. nih.govgoogle.com The ester group can also be modified or used as a handle for further reactions.

One documented transformation involves the reaction of this compound with hydrazine (B178648) to form 2-cyanoisonicotinic acid hydrazide. This intermediate can then undergo further reactions to construct more complex heterocyclic systems. Another example is the reduction of the cyano group to an aminomethyl group, which can then be used in subsequent synthetic steps. google.com

Automation and High-Throughput Experimentation: Accelerating Discovery

The integration of this compound into automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of new reactions and molecules. spirochem.comwikipedia.org Automated systems allow for the rapid and parallel synthesis of a large number of compounds, significantly accelerating the research and development process. spirochem.comchemspeed.com

HTE enables the efficient screening of various reaction parameters, such as catalysts, solvents, and temperatures, to quickly identify optimal conditions. spirochem.comhte-company.com This is particularly valuable for exploring the reactivity of this compound and discovering novel transformations. rsc.org By combining automation with HTE, researchers can systematically explore a vast chemical space and generate large datasets that can be used to build predictive models for reaction outcomes. rsc.orgnih.govnih.gov

These technologies are not only accelerating the pace of discovery but also improving the reproducibility and quality of experimental data. wikipedia.org The use of robotic platforms for tasks like sample preparation, reaction execution, and purification minimizes human error and ensures consistency. wikipedia.orgsynplechem.com

Beyond Pharmaceuticals: Exploring New Application Frontiers

While this compound is well-established as a crucial intermediate in the pharmaceutical industry, its potential applications extend into other scientific and technological domains. xinchem.comfishersci.com Researchers are actively investigating its utility in materials science, agrochemicals, and other areas.

In materials science, the pyridine core of this compound can be incorporated into polymers and other materials to impart specific properties. Its ability to coordinate with metal ions also makes it a candidate for the development of novel catalysts and functional materials. cymitquimica.com

The structural features of this compound also suggest its potential use in the development of new agrochemicals, such as herbicides and pesticides. evitachem.comnbinno.com The exploration of its biological activity in non-pharmaceutical contexts could lead to the discovery of new applications in crop protection and other agricultural technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Methyl 2-cyanoisonicotinate, and how can experimental reproducibility be ensured?

- This compound can be synthesized via batch or flow chemistry. For batch synthesis, oxidation of 2-cyanoisonicotinic acid derivatives with mCPBA followed by cyanation with TMSCN and subsequent esterification is a common approach . For flow synthesis, combining tert-butylacetate and LDA in a microreactor at controlled temperatures (−30°C) with precise pumping rates (e.g., 0.2–0.3 mL/min) improves yield and reduces side reactions . To ensure reproducibility, document reagent purity, reaction temperatures, and solvent drying methods. Include detailed characterization data (e.g., NMR, HPLC purity) and cross-reference with literature protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods or local exhaust systems to avoid inhalation of vapors. Wear nitrile gloves (tested for permeation resistance under EN 374 standards), safety goggles, and flame-retardant lab coats. Store the compound in sealed containers under inert gas (e.g., argon) at 2–8°C, away from oxidizers and heat sources . In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- NMR spectroscopy : Confirm structural integrity using H and C NMR, focusing on the cyano (δ ~110–120 ppm in C) and ester carbonyl (δ ~165–170 ppm) signals.

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% typically required for research-grade material). Monitor for byproducts like unreacted starting materials or hydrolysis products .

- Melting point analysis : While not always applicable (liquid at room temperature), differential scanning calorimetry (DSC) can identify thermal degradation thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in flow synthesis?

- Key parameters include:

- Residence time : Adjust pump rates to balance reaction completion and byproduct formation. For example, a 0.3 mL/min flow rate in a cooled (−30°C) microreactor minimizes thermal decomposition .

- Solvent selection : THF is preferred for its compatibility with LDA and ability to stabilize intermediates. Pre-dry solvents over molecular sieves to prevent hydrolysis .

- Catalyst loading : Optimize stoichiometry of tert-butylacetate and LDA to avoid excess base, which may degrade the cyano group .

- Use design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, concentration) and validate with ANOVA .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

- Controlled experiments : Re-synthesize the compound under stringent anhydrous conditions to rule out hydrolysis artifacts.

- Isotopic labeling : Introduce N or C labels to trace signal origins in complex spectra.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .

- Collaborative validation : Share raw data with independent labs to confirm reproducibility .

Q. How can researchers systematically investigate the compound’s stability under varying storage and reaction conditions?

- Accelerated stability studies : Expose the compound to stressors (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC. Use Arrhenius kinetics to predict shelf life .

- Incompatibility screening : Test reactivity with common reagents (e.g., strong acids/bases, oxidizing agents) using calorimetry (DSC) to identify hazardous combinations .

- Environmental fate analysis : Assess biodegradation pathways using OECD 301/302 guidelines to inform waste disposal protocols .

Methodological Guidance

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials. For reproducibility, document instrument calibration details (e.g., NMR lock solvent, HPLC column lot number) .

- Ethical Synthesis : Adopt green chemistry principles by substituting hazardous solvents (e.g., dichloromethane) with safer alternatives (e.g., cyclopentyl methyl ether) where feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.